Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-
Description
This compound belongs to the benzonitrile family, characterized by a trifluoromethyl (-CF₃) group at the 2-position and a butylpropylamino (-N(C₃H₇)(C₄H₉)) substituent at the 4-position of the aromatic ring. The trifluoromethyl group imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity, while the bulky butylpropylamino moiety may influence steric interactions and solubility.
Properties
CAS No. |
821776-95-8 |
|---|---|
Molecular Formula |
C15H19F3N2 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-[butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H19F3N2/c1-3-5-9-20(8-4-2)13-7-6-12(11-19)14(10-13)15(16,17)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
XHKWEJMFJOPULR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group, followed by reduction to form the corresponding amine.
Substitution Reaction: The amine is then subjected to a substitution reaction with a butylpropyl halide to introduce the butylpropylamino group.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bicalutamide
Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. The compound 4-amino-2-trifluoromethyl benzonitrile serves as a key intermediate in the synthesis of bicalutamide. The synthesis process involves several steps, including bromination, cyano group replacement, and aminolysis substitution .
- Preparation Process :
- Step 1 : Bromination of m-trifluoromethyl fluorobenzene.
- Step 2 : Replacement of the cyano group.
- Step 3 : Aminolysis to form the final product.
This method is advantageous due to its simplicity and high yield, producing over 99% purity with a total yield of approximately 73-75% .
Material Science Applications
2.1 Properties and Structural Characteristics
Research indicates that benzonitrile derivatives exhibit unique structural properties that can be utilized in material science. For instance, at low temperatures (123K), molecules of 4-(trifluoromethyl)benzonitrile form sheets linked through C-H...F and C-H...N hydrogen bonds, creating a dense two-dimensional network without significant pi-pi interactions . This structural characteristic can be explored for applications in:
- Nanotechnology : Developing nanostructured materials with specific electronic properties.
- Polymer Chemistry : Enhancing polymer performance through the incorporation of such compounds.
Environmental and Safety Considerations
The synthesis and application of benzonitrile derivatives must consider environmental impacts. The preparation methods highlighted emphasize reduced consumption of harmful reagents and lower emissions of toxic substances . This aligns with contemporary trends in green chemistry, where the focus is on sustainable practices in chemical manufacturing.
Case Studies and Research Findings
Several case studies illustrate the practical applications of benzonitrile derivatives:
- Case Study 1 : The use of bicalutamide in clinical settings has demonstrated its effectiveness in managing prostate cancer, highlighting the importance of its synthetic intermediates like 4-amino-2-trifluoromethyl benzonitrile .
- Case Study 2 : Research on the structural properties of benzonitrile compounds has led to advancements in material science, particularly in developing new materials with enhanced properties for electronics and photonics .
Mechanism of Action
The mechanism by which Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The butylpropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous derivatives:
Physicochemical Properties
- Lipophilicity: The butylpropylamino group in the target compound likely increases logP compared to nitro- or hydroxy-substituted analogs (e.g., 4-nitro-2-(trifluoromethyl)benzonitrile, logP ~2.1), enhancing membrane permeability .
- Thermal Stability : Trifluoromethyl groups generally improve thermal stability. ATPR derivatives () show degradation temperatures >200°C, suggesting similar resilience for the target compound .
- Solubility: Bulky alkylamino groups may reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation or co-solvents) .
Biological Activity
Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-, also known by its IUPAC name 4-amino-2-(trifluoromethyl)benzonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉F₃N₂
- Molecular Weight : 284.32 g/mol
- CAS Number : 821776-95-8
- InChI Key : PMDYLCUKSLBUHO-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of Benzonitrile derivatives has been explored in various studies, particularly focusing on their antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to Benzonitrile with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives that include electron-withdrawing groups have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of aryl rings and specific functional groups is crucial for the observed antibacterial activity.
The mechanisms through which Benzonitrile exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds like Benzonitrile may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group can facilitate the disruption of microbial membranes.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.
Case Studies and Research Findings
- Antibacterial Activity Study :
- Anticancer Activity Exploration :
- Toxicity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉F₃N₂ |
| Molecular Weight | 284.32 g/mol |
| CAS Number | 821776-95-8 |
| Antimicrobial Activity | Effective against MRSA |
| Anticancer Potential | Cytotoxic effects observed |
| Toxicity | Skin irritation; Acute toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
